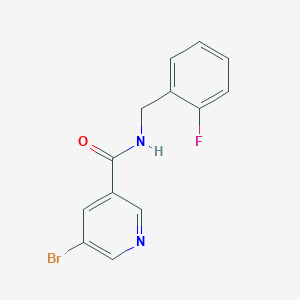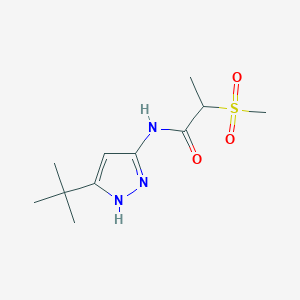
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is a chemical compound with the molecular formula C13H10ClFN2O and a molecular weight of 264.68 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 5-fluoro-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamides.
Aplicaciones Científicas De Investigación
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use in drug discovery and development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(5-fluoro-2-methylphenyl)benzamide
- 4-Chloro-N-(5-fluoro-2-methylphenyl)acetamide
- 4-Chloro-N-(5-fluoro-2-methylphenyl)urea
Uniqueness
4-Chloro-N-(5-fluoro-2-methylphenyl)picolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various
Propiedades
Fórmula molecular |
C13H10ClFN2O |
|---|---|
Peso molecular |
264.68 g/mol |
Nombre IUPAC |
4-chloro-N-(5-fluoro-2-methylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-2-3-10(15)7-11(8)17-13(18)12-6-9(14)4-5-16-12/h2-7H,1H3,(H,17,18) |
Clave InChI |
RYQBPWXRVZQSHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)NC(=O)C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)

![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)


